![molecular formula C17H19F3N2O3 B3001603 3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one CAS No. 2097920-42-6](/img/structure/B3001603.png)

3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one" is a derivative of oxazolidinone, a class of compounds known for their biological activities, including antibacterial properties and monoamine oxidase (MAO) inhibition. Oxazolidinones have been the focus of research due to their therapeutic potential in treating bacterial infections and certain neurological disorders .

Synthesis Analysis

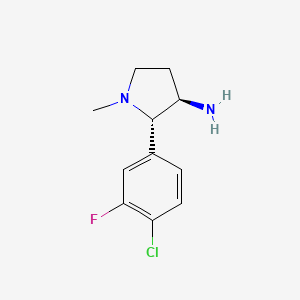

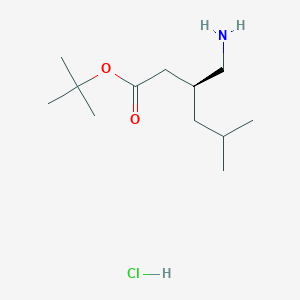

The synthesis of oxazolidinone derivatives often involves the use of amino acid precursors, which can be transformed into various substituted oxazolidinones through catalytic reactions. For instance, palladium-catalyzed carboamination reactions have been employed to create bicyclic oxazolidin-2-one derivatives, which can then be converted into trans-2,5-disubstituted pyrrolidines . Additionally, the synthesis of related compounds has been achieved through intramolecular oxidative N-N bond formation, which is a metal-free process that can yield complex structures such as 1,2,4-triazolo[1,5-a]pyridines10.

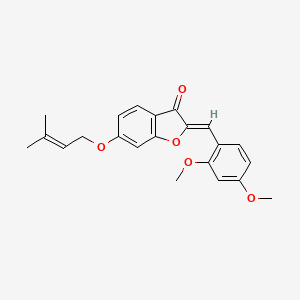

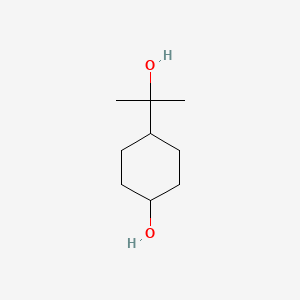

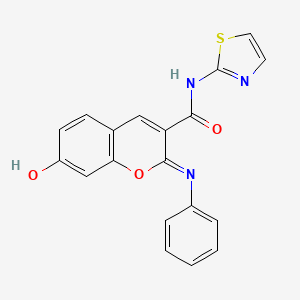

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by the presence of a 1,3-oxazolidin-2-one ring, which can be further modified with various substituents. The trifluoromethyl group, in particular, is a common substituent that can influence the molecule's electronic properties and conformation . Crystallographic studies have shown that different substituents can lead to variations in the angles between the planes of the ring moieties, affecting the overall molecular conformation .

Chemical Reactions Analysis

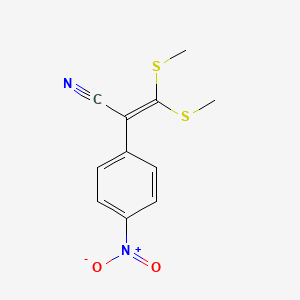

Oxazolidinone derivatives can undergo various chemical reactions, including alkylation, which can be regioselective depending on the size and shape of the alkylating agents and reaction conditions . The presence of a trifluoromethyl group can also facilitate the formation of azomethine ylides through thermolysis, leading to the generation of aziridines or pyrrolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. For example, the solubility of these compounds can be enhanced by incorporating polar groups or converting them into prodrugs . The presence of trifluoromethyl groups can contribute to the lipophilicity of the molecule, which is an important factor in drug design . Additionally, the electronic character of the substituents can have a significant impact on the antibacterial activity of the compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O3/c18-17(19,20)13-4-1-12(2-5-13)3-6-15(23)21-8-7-14(11-21)22-9-10-25-16(22)24/h1-2,4-5,14H,3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOIBAFGNYOSET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile](/img/structure/B3001522.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3001523.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3001525.png)

![(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001528.png)

![Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B3001537.png)

![2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B3001538.png)